Platrol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Platrol is a novel antiplatelet drug developed by Lipicard Technologies Limited. It has shown 40% higher efficacy and near-zero toxicity compared to traditional antiplatelet drugs like Aspirin and Clopidogrel . This compound is designed to prevent platelet aggregation, which is crucial in the management of cardiovascular diseases.

Preparation Methods

The preparation of Platrol involves complex synthetic routes and reaction conditions. While specific details on the synthetic routes are proprietary, the general process includes the following steps:

Synthesis of the core structure: This involves the formation of the central molecular framework through a series of organic reactions.

Functionalization: Various functional groups are introduced to the core structure to enhance its biological activity.

Purification: The compound is purified using techniques such as chromatography to ensure high purity and efficacy.

Industrial production methods for this compound are optimized to ensure scalability and cost-effectiveness. These methods typically involve large-scale chemical synthesis followed by rigorous quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Platrol undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.

Scientific Research Applications

Platrol has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study antiplatelet activity and the mechanisms of platelet aggregation inhibition.

Biology: Researchers use this compound to investigate cellular pathways involved in platelet function and cardiovascular health.

Medicine: this compound is being explored for its potential in treating various cardiovascular diseases, including heart attacks and strokes.

Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Platrol exerts its effects by inhibiting platelet aggregation. It targets specific molecular pathways involved in platelet activation and aggregation. The primary mechanism involves the inhibition of adenosine diphosphate (ADP) receptors on the platelet surface, preventing the activation of the glycoprotein IIb/IIIa complex, which is essential for platelet aggregation.

Comparison with Similar Compounds

Platrol is unique compared to other antiplatelet drugs due to its higher efficacy and lower toxicity. Similar compounds include:

Aspirin: A widely used antiplatelet drug that inhibits cyclooxygenase enzymes, reducing the production of thromboxane A2.

Clopidogrel: Another antiplatelet agent that inhibits ADP receptors but has a higher toxicity profile compared to this compound.

Ticagrelor: A reversible ADP receptor inhibitor with a different mechanism of action but similar therapeutic effects.

This compound stands out due to its superior efficacy and safety profile, making it a promising candidate for further research and development in the field of cardiovascular medicine.

Biological Activity

Platrol is a compound that has garnered attention in the scientific community for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound, classified as a meroterpenoid, is derived from various natural sources and exhibits a wide range of biological activities. Meroterpenoids are known for their structural diversity and pharmacological potential, which makes them valuable in drug discovery and development. The following sections detail the biological activities associated with this compound.

Anticancer Properties

Research has demonstrated that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including:

- Hepatocarcinoma Cells : Studies indicate that this compound can inhibit the proliferation of hepatocarcinoma cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

- Lung Cancer Cells : In vitro studies revealed that this compound exhibits cytotoxic effects against lung cancer cells, with IC50 values indicating potent activity .

Antimicrobial Effects

This compound has also been investigated for its antimicrobial properties. It has demonstrated effectiveness against a range of pathogens, including:

- Bacteria : Studies have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections .

- Fungi : The compound has been effective against various fungal strains, suggesting its utility in antifungal therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound has been found to inhibit key enzymes involved in cancer cell proliferation and survival, such as COX-2 and alpha-glucosidase .

- Induction of Oxidative Stress : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis .

- Modulation of Signaling Pathways : Research indicates that this compound can modulate critical signaling pathways involved in cell growth and survival, including the Wnt/β-catenin pathway .

Study 1: Cytotoxic Effects on Cancer Cells

A study conducted by Cheng et al. (2018) evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that this compound exhibited significant antiproliferative activity with IC50 values below 10 µM for lung cancer cells. The study concluded that further investigation into the underlying mechanisms could lead to the development of novel anticancer therapies based on this compound .

Study 2: Antimicrobial Activity Assessment

In another study, researchers assessed the antimicrobial efficacy of this compound against clinical isolates of pathogenic bacteria. The findings showed that this compound inhibited bacterial growth at concentrations as low as 5 µg/mL, suggesting its potential application in treating antibiotic-resistant infections .

Data Table: Summary of Biological Activities

Properties

CAS No. |

852055-88-0 |

|---|---|

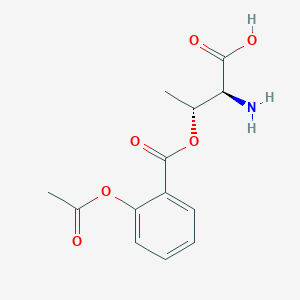

Molecular Formula |

C13H15NO6 |

Molecular Weight |

281.26 g/mol |

IUPAC Name |

(2S,3R)-3-(2-acetyloxybenzoyl)oxy-2-aminobutanoic acid |

InChI |

InChI=1S/C13H15NO6/c1-7(11(14)12(16)17)19-13(18)9-5-3-4-6-10(9)20-8(2)15/h3-7,11H,14H2,1-2H3,(H,16,17)/t7-,11+/m1/s1 |

InChI Key |

KUUVQWCRENBXIV-HQJQHLMTSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OC(=O)C1=CC=CC=C1OC(=O)C |

Canonical SMILES |

CC(C(C(=O)O)N)OC(=O)C1=CC=CC=C1OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.